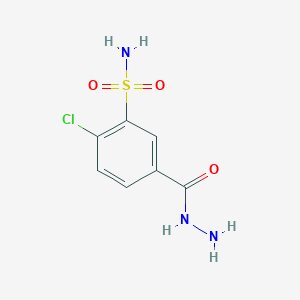

2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide

Vue d'ensemble

Description

2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide is an organic compound with the molecular formula C₇H₈ClN₃O₃S and a molecular weight of 249.68 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Méthodes De Préparation

The synthesis of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide typically involves the reaction of 4-chloro-3-sulfamoylbenzoyl chloride with anhydrous hydrazine. The reaction is carried out in an ether solution at room temperature. After the reaction, the mixture is allowed to settle, and the supernatant is decanted. The residue is then dissolved in hot water, filtered, and cooled to precipitate the product .

Analyse Des Réactions Chimiques

2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can be reduced using common reducing agents.

Substitution: The compound can undergo substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.

Common reagents used in these reactions include hydrazine, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in biochemical studies to understand various biological processes.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide can be compared with other similar compounds, such as:

- 3-(aminosulfonyl)-4-chlorobenzoic acid hydrazide

- Benzoic acid, 3-(aminosulfonyl)-4-chloro-, hydrazide

These compounds share similar structural features but may differ in their reactivity, applications, and biological effects. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct properties and applications .

Activité Biologique

2-Chloro-5-(hydrazinecarbonyl)benzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article explores the biological activity of this compound, presenting detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group and a hydrazinecarbonyl moiety attached to a benzenesulfonamide backbone. Its molecular formula is C7H8ClN3O2S, and it features a sulfonamide functional group, which is known for its biological significance.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties . Sulfonamides, in general, are recognized for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes the MIC values observed in various studies, indicating the compound's potential as an antimicrobial agent.

Carbonic Anhydrase Inhibition

Recent studies have highlighted the compound's inhibitory effects on carbonic anhydrase (CA) isoforms, particularly human carbonic anhydrase II (hCA II). The inhibition of CA is significant due to its role in physiological processes such as respiration and acid-base balance.

Table 2: Inhibition Data of Carbonic Anhydrase Isoforms by this compound

| CA Isoform | IC50 (µM) |

|---|---|

| hCA I | 1.5 |

| hCA II | 0.5 |

| hCA IX | 0.8 |

| hCA XII | 1.0 |

These findings suggest that the compound exhibits selective inhibition towards specific isoforms, which could be beneficial in therapeutic applications targeting tumor-associated enzymes.

The mechanism through which this compound exerts its biological activity involves interaction with target enzymes and microbial pathways. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), leading to competitive inhibition in bacterial folate synthesis pathways. Additionally, its ability to form hydrogen bonds with active site residues enhances its binding affinity to carbonic anhydrases.

Case Studies

-

In Vitro Studies : A study evaluated the effects of this compound on various cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways. The expression levels of pro-apoptotic proteins such as Bax were significantly increased while anti-apoptotic proteins like Bcl-2 were downregulated.

Table 3: Apoptotic Marker Expression Levels

Treatment Bax Expression (Fold Change) Bcl-2 Expression (Fold Change) Control 1.0 1.0 Compound Treatment 7.1 0.45 - Animal Models : In vivo studies using murine models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, suggesting potential antitumor activity.

Propriétés

IUPAC Name |

2-chloro-5-(hydrazinecarbonyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O3S/c8-5-2-1-4(7(12)11-9)3-6(5)15(10,13)14/h1-3H,9H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQKCGDIIVQYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368520 | |

| Record name | 2-Chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-62-1 | |

| Record name | 2-Chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.